

Technical Support Center: Debugging MPAC Scripts for Pathway Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MPAC

Cat. No.: B586662

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **MPAC** (Multi-omic Pathway Analysis of Cancer) scripts for pathway analysis.

Frequently Asked Questions (FAQs)

A list of common questions and answers to help you navigate the **MPAC** workflow.

Question	Answer
What is MPAC?	MPAC, which stands for Multi-omic Pathway Analysis of Cancer, is a computational framework designed to interpret multi-omic data, such as DNA copy number alteration (CNA) and RNA-seq data, by leveraging prior knowledge from biological pathways. It infers consensus activity levels for proteins and other pathway entities to identify patient subgroups with distinct pathway activity profiles. [1] [2] [3] [4]
What are the main steps in the MPAC workflow?	The MPAC workflow involves several key stages: 1. Determining the ternary states (repressed, normal, or activated) of genes from CNA and RNA-seq data. 2. Running the PARADIGM algorithm to infer pathway levels (IPLs) for both real and permuted data. 3. Filtering the real IPLs based on the distribution of permuted IPLs to remove spurious results. 4. Identifying the largest connected sub-network of pathway entities. 5. Performing downstream analyses such as Gene Ontology (GO) term enrichment, patient clustering, and survival analysis. [3] [4] [5]
What are the system requirements for MPAC?	MPAC is an R package and requires a functioning R environment. A critical dependency is the external software PARADIGM, which is only available for Linux and macOS. [6] [7]
Where can I find the MPAC R package?	The MPAC R package is available on Bioconductor. You can find installation instructions and documentation on the Bioconductor website. [2]
Is there a tutorial or vignette available for MPAC?	Yes, the MPAC package includes a detailed vignette that describes each function and provides a step-by-step workflow. You can

access the vignette by running
browseVignettes("MPAC") in your R session.[\[2\]](#)
[\[7\]](#)

Troubleshooting Guides

This section provides detailed solutions to specific errors you may encounter while running **MPAC** scripts.

Installation and Package Loading Errors

Problem: You encounter errors when trying to install or load the **MPAC** package or its dependencies.

Error Messages:

- Error in library(**MPAC**): there is no package called '**MPAC**'
- Warning in install.packages : package “ is not available for this version of R
- ERROR: dependency “ is not available for package '**MPAC**'

Solutions:

- Ensure Bioconductor is properly installed: **MPAC** is a Bioconductor package. Follow the official Bioconductor instructions to install it correctly.
- Check R version compatibility: Ensure your R version is compatible with the version of **MPAC** and its dependencies you are trying to install.[\[8\]](#)
- Install dependencies manually: If a specific dependency fails to install, try installing it individually using BiocManager::install("") .
- Check for system-level dependencies: Some R packages rely on system-level libraries. Make sure you have all the necessary system dependencies installed on your Linux or macOS system.

- Restart your R session: After installation, it's good practice to restart your R session before loading the library.[\[9\]](#)

Data Input and Formatting Errors

Problem: Your script fails during the data input stage, often with errors related to file paths or data format.

Error Messages:

- Error in file(file, "rt") : cannot open the connection
- Error: object " not found
- Error in data.frame(...) : arguments imply differing number of rows

Solutions:

- Verify File Paths: Double-check that the file paths to your input data (CNA, RNA-seq, pathway files) are correct. Use relative paths from your project's working directory or absolute paths. The here() package can be very useful for managing file paths in R projects.[\[6\]](#)[\[10\]](#)
- Check Working Directory: Use getwd() to confirm your current working directory. If it's not what you expect, set it with setwd() or work within an RStudio project.[\[10\]](#)[\[11\]](#)
- Confirm Data Format: Ensure your input data is in the format expected by **MPAC**. For example, CNA and RNA-seq data should be in matrices or data frames with genes as rows and samples as columns.
- Inspect Data for Inconsistencies: Check for missing values (NAs), incorrect data types (e.g., character strings in a numeric matrix), and mismatched row or column names between your different data files.[\[1\]](#)[\[3\]](#)

PARADIGM Execution Errors

Problem: The runPrd() function, which executes the PARADIGM algorithm, fails.

Error Messages:

- Error messages from PARADIGM can be cryptic as it is an external tool. You might see errors related to file not found, permission denied, or segmentation faults.

Solutions:

- Verify PARADIGM Installation: Ensure that PARADIGM is correctly installed and its executable is in your system's PATH or that the path to the executable is correctly specified in your script.
- Check Input Files for PARADIGM: The runPrd() function generates input files for PARADIGM. Inspect these files for any obvious errors, such as incorrect formatting or empty files.
- Permissions: Make sure you have the necessary permissions to execute the PARADIGM software and to write to the output directory.
- Operating System Compatibility: Remember that PARADIGM is only available for Linux and macOS.[\[6\]](#)[\[7\]](#)

Downstream Analysis Errors

Problem: Errors occur during the filtering, clustering, or visualization steps after the initial pathway analysis.

Error Messages:

- Error: incorrect number of dimensions
- Error in hclust(...) : NA/NaN/Inf in foreign function call (arg 10)
- Error: Aesthetics must be either length 1 or the same as the data (common in ggplot2)

Solutions:

- Inspect Intermediate Objects: After each major step in the **MPAC** workflow, inspect the resulting R objects (e.g., using str(), head(), summary()) to ensure they have the expected

structure and content.

- Handle Missing Values: Some downstream functions may not handle missing values. You may need to filter out rows or columns with NAs or use functions that can accommodate them.
- Check Data Dimensions: An "incorrect number of dimensions" error often means you are trying to subset a one-dimensional vector as if it were a two-dimensional data frame.[12][13]
- Review Function Documentation: For errors related to specific analysis or plotting functions (e.g., from packages like ggplot2 or ComplexHeatmap), consult the documentation for that function to understand its expected inputs.

Experimental Protocols

This section details the methodologies for the key experiments in a typical **MPAC** analysis.

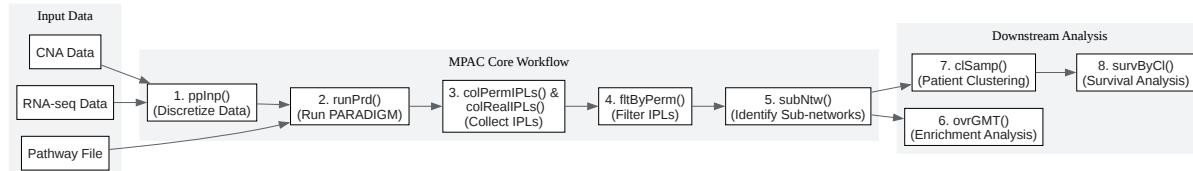
Data Preparation

- Obtain Multi-omic Data: Acquire CNA and RNA-seq data for your cohort of samples. These should be in matrix-like formats with genes as rows and samples as columns.
- Prepare Pathway File: Obtain a pathway file in a format compatible with PARADIGM. This is typically a text file describing the relationships between genes, proteins, and complexes in various pathways.
- Load Data into R: Use functions like `read.csv()` or `read.table()` to load your data into R data frames or matrices. Ensure that gene identifiers (e.g., HUGO symbols) are consistent across your datasets.

MPAC Workflow Execution

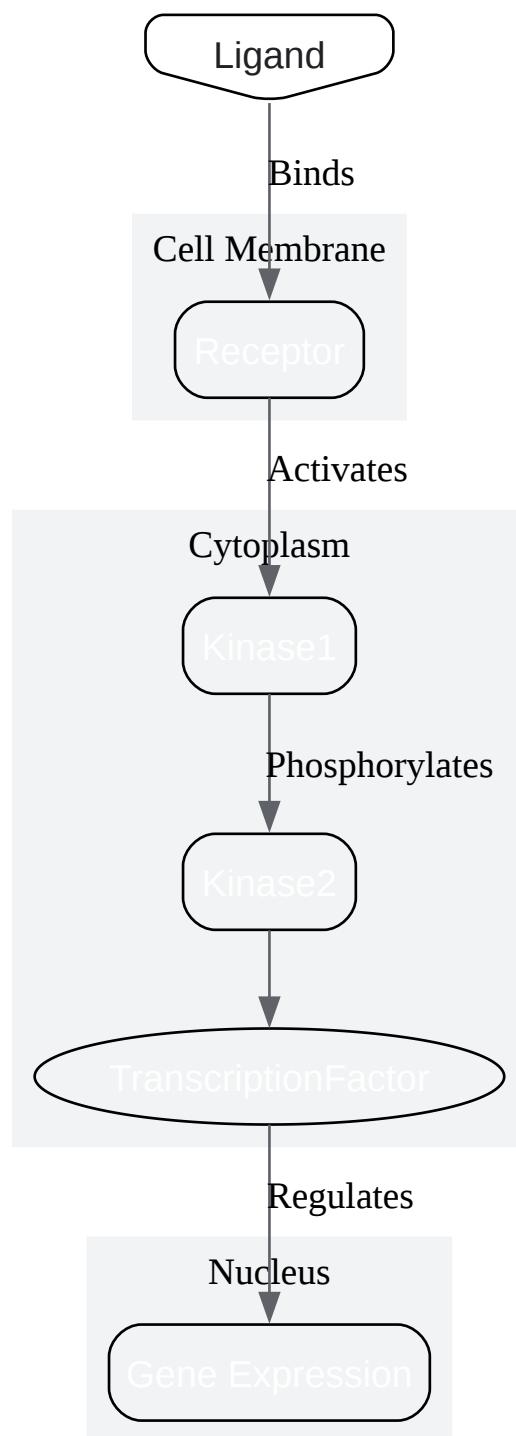
The following table summarizes the core functions in the **MPAC** workflow.

Step	MPAC Function	Description
1	ppInp()	Prepares the input data by converting CNA and RNA-seq values into ternary states (-1 for repression/deletion, 0 for normal, 1 for activation/amplification).
2	runPrd()	Runs the PARADIGM algorithm on the real and permuted input data to generate Inferred Pathway Levels (IPLs). This step can be computationally intensive.
3	colPermIPLs() & colRealIPLs()	Collects the IPL results from the PARADIGM output files for both the permuted and real data.
4	fltByPerm()	Filters the IPLs from the real data by comparing them to the distribution of IPLs from the permuted data, effectively removing results that could be due to chance. [14] [15]
5	subNtw()	Identifies the largest connected sub-network of pathway entities for each sample based on the filtered IPLs.
6	ovrGMT()	Performs over-representation analysis (e.g., GO term enrichment) for the genes in each sample's largest sub-pathway.



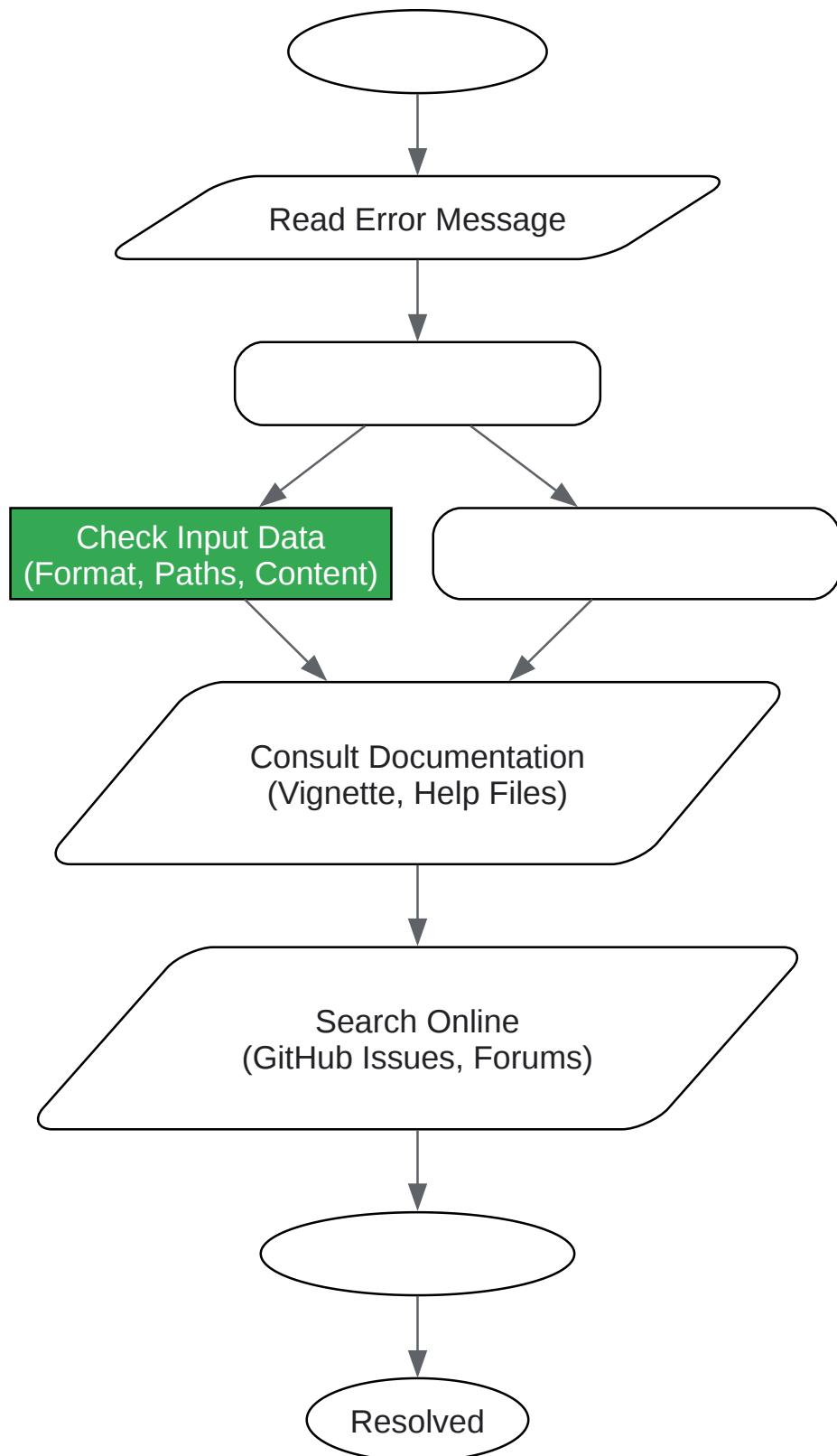
7	clSamp()	Clusters the samples based on their pathway activity profiles.
8	survByCl()	Performs survival analysis based on the identified patient clusters.

Visualizations


MPAC Workflow Diagram

[Click to download full resolution via product page](#)

Caption: The core workflow of the **MPAC** R package for multi-omic pathway analysis.


Signaling Pathway Example

[Click to download full resolution via product page](#)

Caption: A simplified diagram of a generic signaling pathway from ligand binding to gene expression.

Troubleshooting Logic

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting errors in **MPAC** scripts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 9 Troubleshooting | Introduction to R for Bioinformatics [ucdavis-bioinformatics-training.github.io]
- 2. 11 Dependencies: In Practice – R Packages (2e) [r-pkgs.org]
- 3. How to Handle Error in data.frame in R - GeeksforGeeks [geeksforgeeks.org]
- 4. MPAC: a computational framework for inferring pathway activities from multi-omic data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. GitHub - pliu55/MPAC: An R package to infer cancer pathway activities from multi-omic data [github.com]
- 8. wiingy.com [wiingy.com]
- 9. Robust and nimble scientific workflows, using SpaDES - 3 Troubleshooting R package installation [predictiveecology.org]
- 10. pro.instantgrad.com [pro.instantgrad.com]
- 11. tylerclavelle.com [tylerclavelle.com]
- 12. How to Fix Error in R: incorrect number of dimensions [statology.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Thierry Warin, PhD: [R Course] How to: Interpret Common Errors in R [warin.ca]
- 15. bioconductor.org [bioconductor.org]
- To cite this document: BenchChem. [Technical Support Center: Debugging MPAC Scripts for Pathway Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586662#debugging-mpac-scripts-for-pathway-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com